molecular formula C17H18N4O4 B2702764 N-(benzo[d][1,3]dioxol-5-ylmethyl)-6-morpholinopyrimidine-4-carboxamide CAS No. 1909674-50-5

N-(benzo[d][1,3]dioxol-5-ylmethyl)-6-morpholinopyrimidine-4-carboxamide

Cat. No.: B2702764
CAS No.: 1909674-50-5
M. Wt: 342.355
InChI Key: VUVFJEXDIYQDPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(benzo[d][1,3]dioxol-5-ylmethyl)-6-morpholinopyrimidine-4-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzo[d][1,3]dioxole ring, a morpholine ring, and a pyrimidine carboxamide moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzo[d][1,3]dioxol-5-ylmethyl)-6-morpholinopyrimidine-4-carboxamide typically involves multiple steps, starting with the preparation of the benzo[d][1,3]dioxole intermediate. This intermediate is then reacted with various reagents to form the final compound. One common method involves the condensation of benzo[d][1,3]dioxole-5-carbaldehyde with morpholine and a pyrimidine derivative under controlled conditions . The reaction is usually carried out in an organic solvent such as ethanol or tetrahydrofuran, with the addition of catalysts to enhance the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems. The use of high-pressure and high-temperature conditions can also be employed to accelerate the reaction and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(benzo[d][1,3]dioxol-5-ylmethyl)-6-morpholinopyrimidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the benzo[d][1,3]dioxole or pyrimidine rings are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(benzo[d][1,3]dioxol-5-ylmethyl)-6-morpholinopyrimidine-4-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(benzo[d][1,3]dioxol-5-ylmethyl)-6-morpholinopyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(benzo[d][1,3]dioxol-5-ylmethyl)-6-morpholinopyrimidine-4-carboxamide is unique due to its combination of a benzo[d][1,3]dioxole ring, a morpholine ring, and a pyrimidine carboxamide moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable molecule for research and industrial applications.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-6-morpholin-4-ylpyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O4/c22-17(18-9-12-1-2-14-15(7-12)25-11-24-14)13-8-16(20-10-19-13)21-3-5-23-6-4-21/h1-2,7-8,10H,3-6,9,11H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUVFJEXDIYQDPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=NC(=C2)C(=O)NCC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.